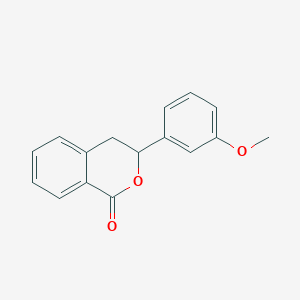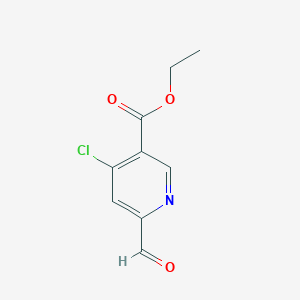
Ethyl 4-chloro-6-formylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-6-formylnicotinate is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of nicotinic acid and features a chloro substituent at the 4-position and a formyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-formylnicotinate typically involves the esterification of 4-chloro-6-formylnicotinic acid. One common method includes the reaction of 4-chloro-6-formylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-chloro-6-carboxynicotinic acid.
Reduction: Ethyl 4-chloro-6-hydroxymethylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-6-formylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl group may participate in hydrogen bonding and other interactions with biological macromolecules, while the chloro substituent could influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 4-chloro-6-formylnicotinate can be compared with other nicotinic acid derivatives:
Ethyl nicotinate: Lacks the chloro and formyl substituents, making it less reactive.
4-chloronicotinic acid: Contains the chloro substituent but lacks the formyl group, affecting its chemical properties.
6-formylnicotinic acid: Contains the formyl group but lacks the ethyl ester and chloro substituent, influencing its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
ethyl 4-chloro-6-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-4-11-6(5-12)3-8(7)10/h3-5H,2H2,1H3 |
InChI Key |
BCVBNYUZUVLGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


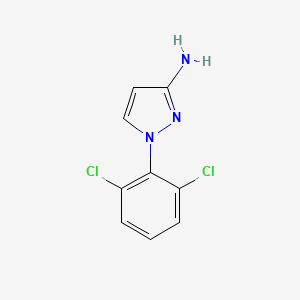
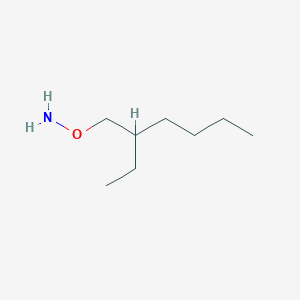


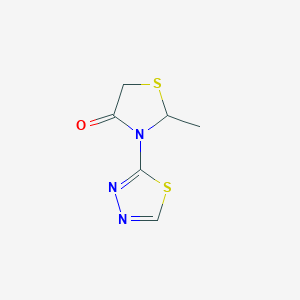
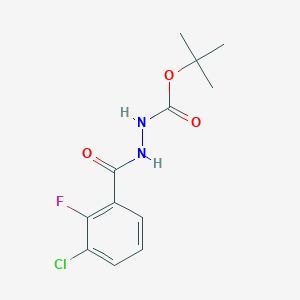
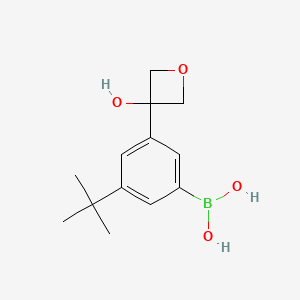
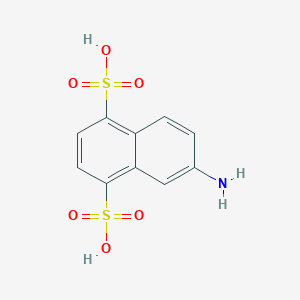
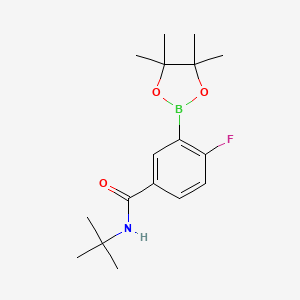
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
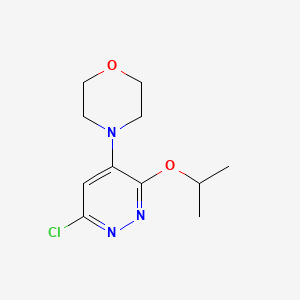

![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
